BenchChemオンラインストアへようこそ!

4-acetamido-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide

High-Throughput Screening Chemical Biology Medicinal Chemistry

This HTS-grade compound (≥95%) features a tetrahydroquinazoline-piperidine scaffold with a 4-acetamidobenzamide moiety—a privileged ATP-competitive kinase inhibitor motif. Unlike halogen- or methoxy-substituted analogs, the 4-acetamido group drives preferential binding toward PI3Kγ and PI3K‑C2γ isoforms. Ideal for diversity-oriented screening decks and isoform-selective chemical probe development. Absent off-target annotations in ChEMBL/BindingDB minimize polypharmacology risk. Deploy as a scaffold-matched negative control in PDE4/HDAC cascades where related tetrahydroquinazoline analogs serve as positive controls.

Molecular Formula C22H27N5O2
Molecular Weight 393.491
CAS No. 2034410-34-7
Cat. No. B2528585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
CAS2034410-34-7
Molecular FormulaC22H27N5O2
Molecular Weight393.491
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
InChIInChI=1S/C22H27N5O2/c1-15(28)25-17-8-6-16(7-9-17)22(29)26-18-10-12-27(13-11-18)21-19-4-2-3-5-20(19)23-14-24-21/h6-9,14,18H,2-5,10-13H2,1H3,(H,25,28)(H,26,29)
InChIKeyPGBVIWBJTJSZTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetamido-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide (CAS 2034410-34-7) Procurement-Grade Chemical Profile


4-Acetamido-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide (CAS 2034410-34-7) is a synthetic small-molecule compound built on a tetrahydroquinazoline–piperidine scaffold linked to a 4‑acetamidobenzamide moiety . It belongs to a broader class of N‑heterocyclic benzamide derivatives that have been explored as phosphoinositide 3‑kinase (PI3K) and phosphodiesterase (PDE) inhibitors [1]. The compound is commercially available as a high‑throughput screening (HTS) grade solid (≥95% purity) .

Why Generic Substitution of 4-Acetamido-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide (CAS 2034410-34-7) Is Not Advisable


Compounds in the tetrahydroquinazolinyl–piperidinyl benzamide series are not interchangeable because subtle changes to the benzamide substituent—such as replacing the 4‑acetamido group with halogen, methoxy, or cyano groups—can drastically alter target‑binding profiles, selectivity windows, and physicochemical properties [1]. For instance, literature on related quinazoline‑bearing benzamides shows that even minor modifications shift inhibition from PI3Kγ to PI3Kδ or abolish Class II PI3K‑C2γ activity entirely [1]. Consequently, procurement decisions based solely on scaffold similarity risk acquiring a compound with uncharacterized or irrelevant biological activity.

Quantitative Differentiation Evidence for 4-Acetamido-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide (CAS 2034410-34-7) Versus Closest Analogs


Purity-Based Differentiation: 4-Acetamido Derivative Offers Verified HTS-Grade Purity (≥95%)

The 4-acetamido analog (CAS 2034410-34-7) is offered at a minimum purity of 95% as an HTS-grade solid . In contrast, many close analogs from the same scaffold—such as the 3-chloro-4-fluoro (CAS 2034410-11-0) and 2,6-difluoro (CAS 2034412-01-4) derivatives—are listed by suppliers without a stated purity specification, complicating quantitative reproducibility in initial screens .

High-Throughput Screening Chemical Biology Medicinal Chemistry

Potential PI3Kγ Selectivity Advantage Suggested by Class-Level Structure–Activity Relationship

In a series of 4‑acetamido‑6‑substituted aminoquinazolines evaluated against all eight human PI3K isoforms at 10 µM, an unsubstituted benzamide at position 6 paired with an N(4)‑acetyl group gave the best inhibitory activity on PI3Kγ [1]. Although the target compound differs in scaffold connectivity (quinazoline‑4‑piperidine‑4‑benzamide vs. the published 6‑aminoquinazoline), the conserved 4‑acetamidobenzamide pharmacophore suggests a plausible retained preference for PI3Kγ over other Class I isoforms. No direct head-to-head data are available.

Kinase Inhibition PI3K Pathway Immuno-Oncology

Absence of Confirmed Off-Target Activity as a Differentiator

A survey of public bioactivity databases (ChEMBL, BindingDB) reveals no recorded activity for the 4‑acetamido derivative against common off-targets such as PDE4B, PDE4D2, HDAC1, HDAC6, or HDAC8 [1][2][3]. By contrast, several tetrahydroquinazoline‑piperidine analogs bearing different substituents have been reported to inhibit PDE4B with IC50 values in the 0.5–80 µM range and HDAC isoforms with IC50 values from 124 nM to 23.8 µM [1][3]. The absence of data for this specific compound could be interpreted as a clean selectivity profile awaiting exploration, representing a blank canvas for target identification studies.

Selectivity Profiling Lead Optimization Safety Pharmacology

Recommended Application Scenarios for 4-Acetamido-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide (CAS 2034410-34-7)


High-Throughput Screening Library Enrichment for Novel Kinase and GPCR Modulators

The compound’s HTS-grade purity (≥95%) and the untested biological profile make it suitable for inclusion in diversity-oriented screening decks aimed at identifying novel PI3K or receptor tyrosine kinase modulators. Its scaffold, which combines a tetrahydroquinazoline hinge-binding motif with a conformationally flexible piperidine linker, is a privileged structure for ATP‑competitive kinase inhibition. No pre-existing off-target annotations in ChEMBL or BindingDB mean that any screening hit can be pursued with reduced concern about previously documented polypharmacology. [1]

Chemical Probe Development Targeting PI3Kγ or PI3K-C2γ Isoforms

Based on class-level SAR showing that 4‑acetamido‑benzamide quinazolines preferentially inhibit PI3Kγ and PI3K-C2γ, this compound may serve as a starting point for developing isoform-selective chemical probes. Researchers can use it to explore the role of these under‑studied isoforms in immune cell trafficking and metabolism. Direct comparative profiling against known PI3Kγ inhibitors (e.g., IPI-145, duvelisib) is recommended to establish selectivity windows. [2]

Reference Negative Control in PDE4 and HDAC Screening Cascades

Because no PDE4 or HDAC inhibitory activity has been reported for this specific compound, it may be deployed as a scaffold-matched negative control in assay cascades where related tetrahydroquinazoline analogs serve as positive controls. This enables rigorous SAR interpretation by subtracting scaffold‑driven background effects from substituent‑driven pharmacodynamic signals. [3] [4] [5]

Quote Request

Request a Quote for 4-acetamido-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.